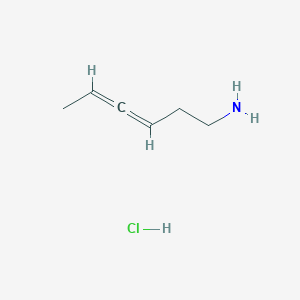

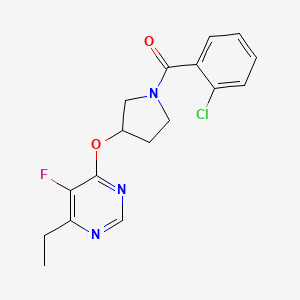

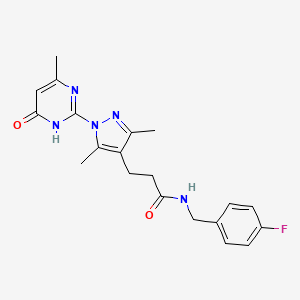

CID 146049303

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This would include the compound’s chemical name, molecular formula, and molecular weight.

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized .Molecular Structure Analysis

This would involve the use of techniques like X-ray crystallography or NMR spectroscopy to determine the compound’s molecular structure .Chemical Reactions Analysis

This would involve studying the compound’s reactivity and the types of chemical reactions it undergoes .Physical And Chemical Properties Analysis

This would involve studying properties like solubility, melting point, boiling point, etc .Applications De Recherche Scientifique

Chemically Induced Dimerization (CID) in Cellular Studies

CID has been pivotal in dissecting complex biological phenomena by enabling reversible and spatiotemporal control of protein function within cells. This technique leverages small molecules to induce protein dimerization, facilitating the study of signal transduction pathways, membrane dynamics, and protein trafficking with remarkable precision and flexibility. Advances in CID systems have expanded their utility beyond traditional applications, allowing for the investigation of biological processes with unparalleled spatiotemporal resolution (Voss, Klewer, & Wu, 2015).

CID in Mass Spectrometry and Peptide Analysis

CID is also a cornerstone technique in mass spectrometry, particularly for peptide sequencing and structural analysis. By inducing the fragmentation of peptide ions, CID facilitates the elucidation of amino acid sequences and the characterization of complex biochemical entities. This has significant implications for improving peptide identification algorithms and understanding the mechanisms underlying peptide fragmentation (Tabb et al., 2003).

CID in Genetic and Cellular Engineering

Emerging applications of CID in genetic engineering demonstrate its potential in creating inducible systems for gene regulation and therapy. For instance, the incorporation of inducible caspase-9 within cellular models provides a safeguard mechanism, enabling the precise elimination of cells in response to external stimuli. This approach holds promise for enhancing the safety and efficacy of cell-based therapies, including those derived from induced pluripotent stem cells (Ando et al., 2015).

CID in Proteomics and Structural Biology

In proteomics, CID aids in studying protein folding and interaction dynamics through mass spectrometry, offering insights into the structural and functional aspects of proteins. Techniques such as photo-CIDNP NMR enable the investigation of solvent accessibility and folding kinetics of proteins, enriching our understanding of protein structure and function (Mok & Hore, 2004).

Mécanisme D'action

Safety and Hazards

Orientations Futures

This would involve discussing potential future research directions, such as new applications of the compound.

Propriétés

InChI |

InChI=1S/C6H11N.ClH/c1-2-3-4-5-6-7;/h2,4H,5-7H2,1H3;1H |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNFYSCIPYTPAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C=CCCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 146049303 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(Adamantan-1-yl)ethyl]urea](/img/structure/B2539623.png)

![Ethyl 2-[(1S,2R)-2-aminocyclopentyl]acetate](/img/structure/B2539631.png)

![(Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2539633.png)

![3-allyl-5-(2-chlorophenyl)-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2539638.png)

![1-Amino-2-(benzo[b]thiophen-2-yl)propan-2-ol](/img/structure/B2539641.png)